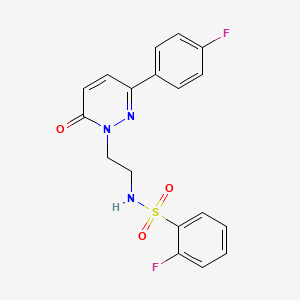

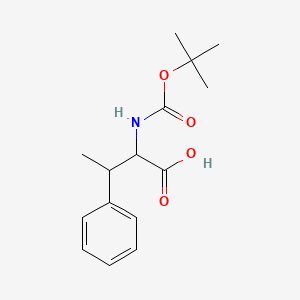

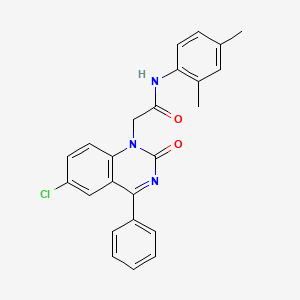

![molecular formula C18H18N4O2 B2984972 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide CAS No. 440331-61-3](/img/structure/B2984972.png)

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthetic Chemistry Applications

A notable application in synthetic chemistry involves the creation of heteroatom-bridged calixarenes, where aza- and/or oxo-bridged calix[2]arene[2]triazines are synthesized through high yielding fragment coupling methods. These novel macrocycles form unique cavities fine-tuned by bridging heteroatoms, showcasing the compound's utility in supramolecular chemistry due to its ease of preparation and tunable cavity structures (Wang & Yang, 2004).

Materials Science and Engineering

In materials science, hexahydro-s-triazine derivatives, synthesized using compounds similar in structure to 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide, have been explored as acid-degradable epoxy resins. This highlights its potential in developing recyclable materials with high thermal and mechanical properties, suitable for various applications including coatings and adhesives (You et al., 2017).

Medicinal Chemistry

In medicinal chemistry, compounds incorporating 1,3,5-triazine moieties have been investigated for their inhibitory activity against human carbonic anhydrase isoforms, particularly hCA IX, a target for anticancer agents. This research suggests the compound's relevance in the design of novel ureido benzenesulfonamides as potent inhibitors for cancer therapy (Lolak et al., 2019).

Corrosion Inhibition

Another application is in corrosion inhibition, where triazine derivatives have been studied for their efficiency in protecting mild steel in hydrochloric acid environments. This demonstrates the compound's potential in industrial applications for preventing material degradation (Singh et al., 2018).

Advanced Polymer Materials

Polyamides containing s-triazine rings and fluorene “cardo” groups were synthesized, indicating the utility of triazine-based compounds in creating polymers with unique properties like solubility in polar solvents and high thermal stability. These materials could find applications in advanced engineering and electronics (Sagar et al., 2001).

Mécanisme D'action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission. The compound exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in many functions including muscle movement, breathing, heart rate, learning, and memory. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the brain, which can help improve communication between nerve cells in the brain that are affected by Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the brain due to the inhibition of AChE and BuChE. This can lead to improved cognitive function in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Propriétés

IUPAC Name |

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-17(19-12-10-14-6-2-1-3-7-14)11-13-22-18(24)15-8-4-5-9-16(15)20-21-22/h1-9H,10-13H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZMNAWQOIYTDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

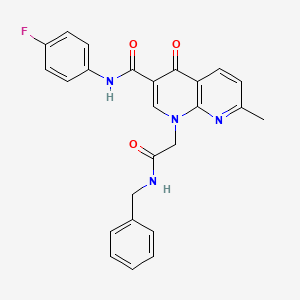

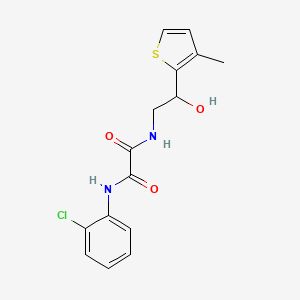

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2984892.png)

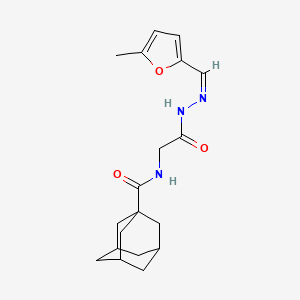

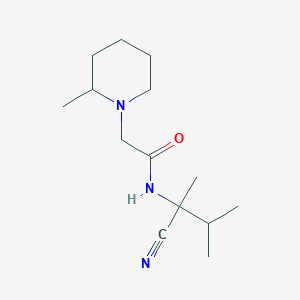

![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2984895.png)

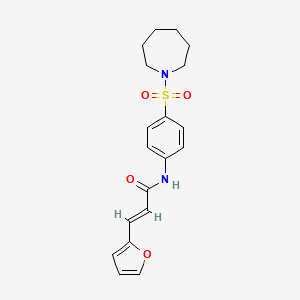

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2984897.png)

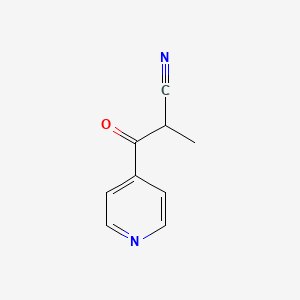

![[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2984906.png)

![(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2984908.png)